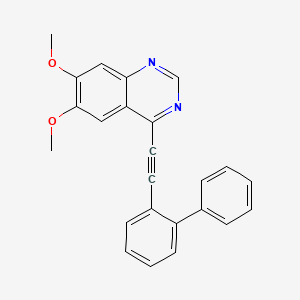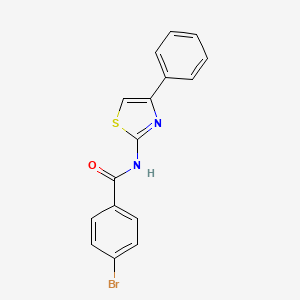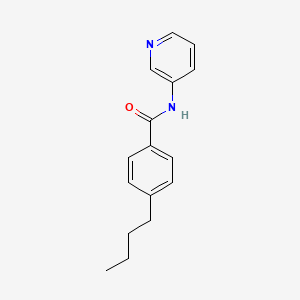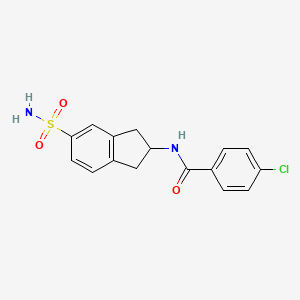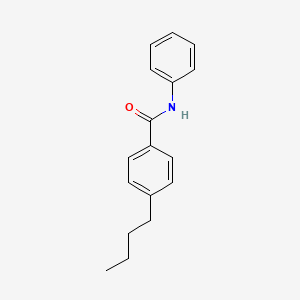
4-Cycloheptyl-6-propylpyrimidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cycloheptyl-6-propylpyrimidine-2-carbonitrile is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by a pyrimidine ring substituted with a cycloheptyl group at the 4-position, a propyl group at the 6-position, and a cyano group at the 2-position. Its unique structure makes it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Cycloheptyl-6-propylpyrimidin-2-carbonitril umfasst typischerweise die folgenden Schritte:
Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion zwischen einem β-Diketon und einem Guanidinderivat synthetisiert werden.
Substitutionsreaktionen: Die Cycloheptyl- und Propylgruppen werden durch nukleophile Substitutionsreaktionen eingeführt. Beispielsweise kann die Cycloheptylgruppe unter Verwendung von Cycloheptyl-bromid in Gegenwart einer Base hinzugefügt werden.
Einführung der Cyanogruppe: Die Cyanogruppe wird durch eine nukleophile Substitutionsreaktion unter Verwendung eines geeigneten Cyanierungsmittels wie Natriumcyanid eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-Cycloheptyl-6-propylpyrimidin-2-carbonitril beinhaltet die Hochskalierung der oben genannten Synthesewege. Das Verfahren ist auf Ausbeute, Reinheit und Kosteneffizienz optimiert. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um eine gleichbleibende Produktionsqualität sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Cycloheptyl-6-propylpyrimidin-2-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Cyanogruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Natriumcyanid in einem polaren aprotischen Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von primären Aminen oder Alkoholen.
Substitution: Bildung von substituierten Pyrimidinderivaten.
4. Wissenschaftliche Forschungsanwendungen
4-Cycloheptyl-6-propylpyrimidin-2-carbonitril hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird auf sein Potenzial als Inhibitor von Cathepsin K untersucht, einem Enzym, das an der Knochenresorption beteiligt ist.
Biologische Forschung: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet.
Industrielle Anwendungen: Es wird auf sein potenzielles Einsatzgebiet bei der Entwicklung von Pharmazeutika und Agrochemikalien untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Cycloheptyl-6-propylpyrimidin-2-carbonitril beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Cathepsin K. Die Verbindung bindet an die aktive Stelle des Enzyms und hemmt seine proteolytische Aktivität. Diese Hemmung ist entscheidend, um die Knochenresorption zu reduzieren und Erkrankungen wie Osteoporose zu behandeln .
Wissenschaftliche Forschungsanwendungen
4-cycloheptyl-6-propylpyrimidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of cathepsin K, an enzyme involved in bone resorption.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-cycloheptyl-6-propylpyrimidine-2-carbonitrile involves its interaction with molecular targets such as cathepsin K. The compound binds to the active site of the enzyme, inhibiting its proteolytic activity. This inhibition is crucial for reducing bone resorption and treating conditions like osteoporosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Cyclohexyl-6-propylpyrimidin-2-carbonitril: Ähnliche Struktur, jedoch mit einer Cyclohexylgruppe anstelle einer Cycloheptylgruppe.
4-Phenyl-6-propylpyrimidin-2-carbonitril: Enthält eine Phenylgruppe an der 4-Position.
4-Cyclooctyl-6-propylpyrimidin-2-carbonitril: Enthält eine Cyclooctylgruppe an der 4-Position.
Einzigartigkeit
4-Cycloheptyl-6-propylpyrimidin-2-carbonitril ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivität verleiht. Seine Cycloheptylgruppe bietet eine größere hydrophobe Oberfläche, die möglicherweise ihre Bindungsaffinität zu Ziel-Enzymen im Vergleich zu ihren Cyclohexyl- und Cyclooctyl-Analogen erhöht .
Eigenschaften
Molekularformel |
C15H21N3 |
|---|---|
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
4-cycloheptyl-6-propylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C15H21N3/c1-2-7-13-10-14(18-15(11-16)17-13)12-8-5-3-4-6-9-12/h10,12H,2-9H2,1H3 |
InChI-Schlüssel |
UOAUUFFKQMFGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=NC(=N1)C#N)C2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


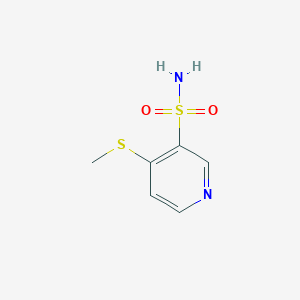
![4-Benzyloxybenzo[b]thiophene-2-carboxamidine](/img/structure/B10844081.png)


